tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic amine derivative featuring a norbornane-like scaffold with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 (CAS: 198835-01-7) . The compound’s stereochemistry is critical; the (1S,4R) configuration defines its spatial arrangement, distinguishing it from other stereoisomers like (1R,4S) or hydroxylated variants (e.g., 6-hydroxy derivatives) . This molecule serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing chiral ligands, protease inhibitors, and bioactive alkaloids. Its rigid bicyclic structure enhances conformational stability, making it valuable for studying structure-activity relationships (SAR) .
Properties
IUPAC Name |
tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDSJWVRJUFMI-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound may also interact with proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate with structurally related compounds, focusing on stereochemistry, functionalization, and applications.
Stereochemical Variants
Key Observations :
- Stereochemistry significantly impacts bioactivity. For example, the (1S,4R,6S)-6-hydroxy variant’s hydroxyl group improves hydrogen-bonding capacity, making it suitable for enzyme-targeted therapies .
- Misassignment of stereochemistry, as noted in a 2015 review (corrected via X-ray crystallography), can lead to erroneous SAR conclusions .
Functional Group Modifications
Key Observations :
- Functionalization expands utility. The azide derivative (CAS 553645-75-3) participates in strain-promoted azide-alkyne cycloadditions (SPAAC), critical for labeling biomolecules .
- Isothiocyanate derivatives enable covalent binding to cysteine residues in proteins, useful for irreversible enzyme inhibitors .
Bicyclic Framework Variations
Key Observations :
- Ring expansion (e.g., 2.2.2 vs. 2.2.1) alters steric hindrance and binding affinity. The 2.2.2 system’s flexibility may reduce target selectivity compared to the rigid 2.2.1 scaffold .
- Diazabicyclic derivatives (e.g., 3,6-diaza) exhibit enhanced pharmacokinetic profiles due to improved solubility and membrane permeability .
Biological Activity
tert-butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
- IUPAC Name : this compound
- CAS Number : 1932009-15-8
- Molecular Formula : C11H19NO2
- Molecular Weight : 197.28 g/mol
- Physical State : Colorless liquid at room temperature
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of certain receptors involved in neurotransmission, which can influence both central nervous system (CNS) and peripheral physiological responses.
Pharmacological Effects
-
CNS Activity :
- Studies indicate that bicyclic amino acids like this compound exhibit significant effects on neurotransmitter transporters, particularly in blocking the uptake of certain neurotransmitters like dopamine and serotonin .
- The compound may also possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Anti-inflammatory Properties :
- Antidiabetic Potential :
Study 1: Neurotransmitter Modulation
A study conducted on the effects of various bicyclic compounds on neurotransmitter transporters demonstrated that this compound significantly inhibited the reuptake of serotonin in vitro, suggesting potential applications in treating depression and anxiety disorders.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, administration of this compound resulted in a marked reduction of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
